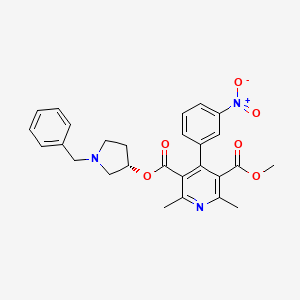

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride, also known as NBQX, is a competitive antagonist of AMPA receptors. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of AMPA receptors in the brain.

Wirkmechanismus

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is a competitive antagonist of AMPA receptors, which means that it binds to the same site on the receptor as the neurotransmitter glutamate, but does not activate the receptor. By blocking the activity of AMPA receptors, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride reduces the excitability of neurons in the brain.

Biochemical and Physiological Effects:

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to have a range of biochemical and physiological effects in the brain. It has been found to reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs), which are the electrical signals that neurons use to communicate with each other. 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has also been found to reduce the release of glutamate, the neurotransmitter that activates AMPA receptors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is that it is a highly specific and selective antagonist of AMPA receptors. This means that it can be used to study the role of these receptors without affecting other neurotransmitter systems in the brain. However, one limitation of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is that it has a relatively short half-life, which means that it needs to be continuously administered in experiments.

Zukünftige Richtungen

There are many potential future directions for research on 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to develop new treatments. Another area of interest is the use of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride in combination with other drugs to enhance its therapeutic effects. For example, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to enhance the effects of antidepressant drugs in animal models of depression.

Synthesemethoden

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is synthesized through a multistep process involving the reaction of 4-nitrophenylacetic acid with butyl lithium, followed by the reaction of the resulting intermediate with 4-methoxybenzaldehyde. The final product is obtained by the reaction of the intermediate with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been widely used in scientific research to study the role of AMPA receptors in the brain. AMPA receptors are involved in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By blocking the activity of AMPA receptors, researchers can investigate the role of these receptors in learning, memory, and other cognitive processes.

Eigenschaften

CAS-Nummer |

1346603-04-0 |

|---|---|

Produktname |

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride |

Molekularformel |

C19H23ClN2O4 |

Molekulargewicht |

378.853 |

IUPAC-Name |

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanone;hydrochloride |

InChI |

InChI=1S/C19H22N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,20H,3-4,13H2,1-2H3;1H |

InChI-Schlüssel |

ZJKMDLLJQONBQQ-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(=O)C2=CC=C(C=C2)OC.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

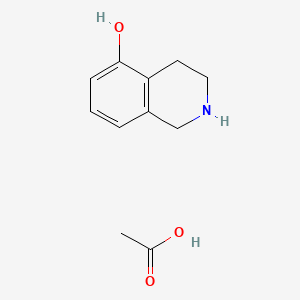

![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)